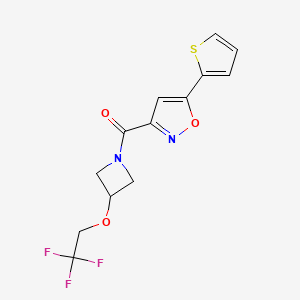

![molecular formula C8H12ClF3O2S B2584043 [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2248375-74-6](/img/structure/B2584043.png)

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

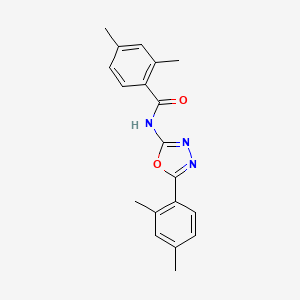

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride, also known as TfCl or TCMSCl, is a commonly used reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. TfCl is used as a protecting group for alcohols and amines, as well as a reagent for the introduction of the trifluoromethyl group into organic molecules.

科学的研究の応用

Molecular Structure Analysis

A study on the molecular structure of methane sulfonyl chloride through electron diffraction identified models that agreed with experimental data, differing mainly in the O–S–O angle and vibration amplitudes for nonbonded distances. The preferred model showcased specific geometric parameters, suggesting a detailed understanding of such compounds' structural attributes (Hargittai & Hargittai, 1973).

Synthesis Process Insights

Research on the synthesis process of methyl sulfonamide using methanesulfonyl chloride revealed optimized reaction conditions that achieved a product yield of 87%-89%, highlighting the chemical's role in synthesizing sulfonamide derivatives (Zhao Li-fang, 2002).

Kinetic and Spectroscopic Characterization

A study characterized highly reactive methanesulfonates derived from methanesulfonyl chloride, providing insights into solvolysis reactions and reactivity, which is crucial for understanding the compound's behavior in various chemical processes (Bentley et al., 1994).

Electrochemical Properties in Ionic Liquids

The electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid were studied, showing the potential of [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride in advanced material applications, such as battery technologies (Su, Winnick, & Kohl, 2001).

Reaction Mechanism Elucidation

Research on the one-electron reduction of methanesulfonyl chloride has shed light on the formation of sulfonyl radicals and their interactions in oxygenated solutions, contributing to a deeper understanding of its reaction mechanisms and potential applications in organic synthesis and isomerization processes (Tamba et al., 2007).

特性

IUPAC Name |

[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h6-7H,1-5H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDHQTYXURGFHM-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)

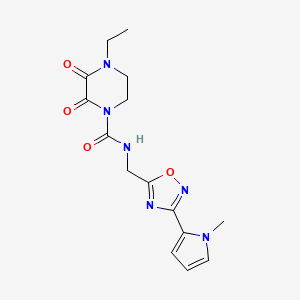

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)

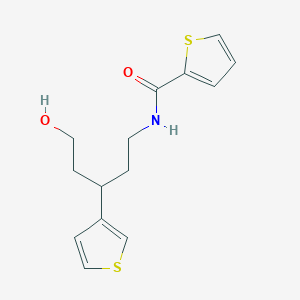

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)

![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)

![5-(4-Benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2583977.png)

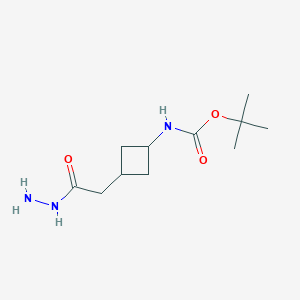

![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)

![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)